Benzyl 2-(5-methylpyridin-3-yl)piperidine-1-carboxylate
Description
Benzyl 2-(5-methylpyridin-3-yl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carboxylate group at the 1-position and a 5-methylpyridin-3-yl substituent at the 2-position. The piperidine core, a six-membered nitrogen-containing ring, provides conformational flexibility, while the benzyl carboxylate ester (C₇H₅O₂) and pyridinyl moieties may influence physicochemical properties such as solubility, metabolic stability, and receptor-binding interactions.
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
benzyl 2-(5-methylpyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O2/c1-15-11-17(13-20-12-15)18-9-5-6-10-21(18)19(22)23-14-16-7-3-2-4-8-16/h2-4,7-8,11-13,18H,5-6,9-10,14H2,1H3 |
InChI Key |
HNTPZDWGWYAVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 5-methyl-3-pyridinecarboxylic acid with piperidine and benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(5-methylpyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Benzyl 2-(5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing its normal function and thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two derivatives from the provided evidence:
Table 1. Structural and Physicochemical Comparison
Key Comparative Insights
Core Ring Differences :
- The target compound and ’s derivative share a piperidine core, whereas ’s compound uses a pyrrolidine (five-membered ring). Piperidine’s larger ring size enhances conformational flexibility, which can improve binding to sterically demanding biological targets compared to pyrrolidine’s rigidity .
Substituent Position and Complexity: The target’s pyridinyl group at the 2-position contrasts with ’s methoxy-pyridine system and ’s tetrazole-indole-hydrazino substituents at the 4-position. The latter’s bulky groups may reduce membrane permeability compared to the target’s simpler pyridinyl moiety .
Functional Group Impact: The benzyl carboxylate group in the target and ’s compound introduces hydrolytic liability under physiological conditions.
Synthetic and Commercial Accessibility :
- ’s compound was synthesized via a Ugi tetrazole reaction (51% yield as a colorless oil), highlighting the complexity of introducing tetrazole and indole groups . ’s derivative is commercially available at a high cost (e.g., $400/gram), suggesting challenges in large-scale synthesis .
Mass Spectrometry Data :
Biological Activity
Benzyl 2-(5-methylpyridin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound features a piperidine ring, a benzyl group, and a pyridine moiety, which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 302.38 g/mol.
This compound interacts with various biological targets, primarily through modulation of enzyme activity and receptor binding. The compound has been associated with the inhibition of specific enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system.
Inhibition of Monoacylglycerol Lipase (MAGL)
Recent studies have highlighted the compound's role as a reversible inhibitor of MAGL. This enzyme is responsible for the hydrolysis of monoacylglycerols, including 2-arachidonoylglycerol (2-AG), an endocannabinoid that modulates pain and inflammation pathways. Inhibition of MAGL can lead to increased levels of 2-AG, potentially providing therapeutic benefits in conditions such as neurodegenerative diseases and cancer.
Table 1: Inhibitory Activity on Human MAGL
| Compound | IC50 (nM) | Selectivity over FAAH (IC50) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 133.9 | 5.9 μM |
| Compound B | 124.6 | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzyl and pyridine moieties significantly influence biological activity. For instance, substituents on the pyridine ring can enhance binding affinity to MAGL or alter selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH).
Table 2: SAR Insights
| Structural Modification | Effect on Activity |
|---|---|
| Methyl substitution on pyridine | Increased potency against MAGL |
| Halogen substitutions on benzyl | Enhanced selectivity for MAGL |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of benzylpiperidine compounds exhibited antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells. The IC50 values ranged from 19.9 to 75.3 µM, indicating moderate potency against these cancer types.
- Neuroprotective Effects : In models of neurodegeneration, compounds similar to this compound showed promise in reducing neuroinflammation and promoting neuronal survival through MAGL inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
